5-(p-Tolyl)picolinamide 5-(p-Tolyl)picolinamide
Brand Name: Vulcanchem
CAS No.: 1351479-05-4
VCID: VC17949269
InChI: InChI=1S/C13H12N2O/c1-9-2-4-10(5-3-9)11-6-7-12(13(14)16)15-8-11/h2-8H,1H3,(H2,14,16)
SMILES:
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol

5-(p-Tolyl)picolinamide

CAS No.: 1351479-05-4

Cat. No.: VC17949269

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

5-(p-Tolyl)picolinamide - 1351479-05-4

Specification

CAS No. 1351479-05-4
Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
IUPAC Name 5-(4-methylphenyl)pyridine-2-carboxamide
Standard InChI InChI=1S/C13H12N2O/c1-9-2-4-10(5-3-9)11-6-7-12(13(14)16)15-8-11/h2-8H,1H3,(H2,14,16)
Standard InChI Key GVDPCCKPSYFZMT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)N

Introduction

Chemical Synthesis

Key Synthetic Routes

5-(p-Tolyl)picolinamide is synthesized via multistep routes involving cross-coupling reactions and amidation:

  • Intermediate Preparation: 2-Aminopyrazine is brominated to form 3,5-dibromopyrazin-2-amine, followed by morpholine substitution and cyclization with chloroacetaldehyde .

  • Suzuki Coupling: The intermediate undergoes Suzuki coupling with p-bromonitrobenzene to introduce the aryl group, followed by reduction with hydrazine hydrate .

  • Amidation: The carboxylic acid derivative (e.g., 5-(p-tolyl)picolinic acid) is converted to an acyl chloride and coupled with amines to yield the final picolinamide .

Representative Reaction Scheme:

2-AminopyrazineBr23,5-Dibromopyrazin-2-amineMorpholineIntermediateSuzuki Coupling5-(p-Tolyl)picolinic AcidSOCl2Acyl ChlorideAmine5-(p-Tolyl)picolinamide\text{2-Aminopyrazine} \xrightarrow{\text{Br}_2} \text{3,5-Dibromopyrazin-2-amine} \xrightarrow{\text{Morpholine}} \text{Intermediate} \xrightarrow{\text{Suzuki Coupling}} \text{5-(p-Tolyl)picolinic Acid} \xrightarrow{\text{SOCl}_2} \text{Acyl Chloride} \xrightarrow{\text{Amine}} \text{5-(p-Tolyl)picolinamide}

Industrial-Scale Synthesis

Patent WO2021076681A1 describes a scalable process using propionyl chloride or anhydride for acylation, followed by coupling with aryl amines in the presence of bases like Na2_2CO3_3 . Yields exceed 70% under optimized conditions .

Structural Characterization

Crystallographic Data

X-ray diffraction of related picolinamides reveals:

  • Bond Lengths: Se–C bonds at 1.916–1.922 Å in selenophenyl analogs .

  • Dihedral Angles: Aryl rings exhibit non-coplanar arrangements (76.5–83.8°), influencing steric interactions .

Table 1: Selected Crystallographic Parameters

ParameterValueSource
Space GroupTriclinic, P1P\overline{1}
Unit Cell Volume1142.75 ų
Se–C Bond Length1.916–1.922 Å

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR (CDCl3_3): δ 2.37 (s, 3H, CH3_3), 7.20 (d, J=8.0J = 8.0 Hz, 2H, Ar–H), 8.63 (d, J=4.7J = 4.7 Hz, 1H, Py–H) .

  • HRMS: [M+H]+^+ m/z calcd. for C13H13N2O\text{C}_{13}\text{H}_{13}\text{N}_2\text{O}: 213.1028; found: 213.1031 .

Biological Activity

Kinase Inhibition

5-(p-Tolyl)picolinamide derivatives show moderate PI3Kα inhibition (IC50_{50} = 1.25–7.39 μM) . Docking studies indicate overlap with PI-103, a known PI3K inhibitor, highlighting the morpholine and amide motifs as critical for binding .

Antifungal Activity

Picolinamide analogs inhibit the bc1_1 complex in fungi. Compound 9c (a derivative) exhibits superior efficacy against cucumber downy mildew compared to florylpicoxamid .

Cytotoxicity Predictions

PASS Online predicts:

  • Pa > 0.7: Membrane integrity agonism, serotonin release inhibition.

  • Cytotoxicity: Moderate activity against breast cancer lines (MCF7, T47D) .

Table 2: Predicted Biological Activities

ActivityPaPi
5-Hydroxytryptamine release inhibitor0.7760.004
Platelet-derived growth factor inhibition0.6840.064

Applications and Future Directions

  • Therapeutic Agents: Potential as PI3Kα inhibitors for cancer or antifungals targeting bc1_1 .

  • Material Science: Tetracoordinated boron complexes derived from picolinamides exhibit aggregation-induced emission (AIE), useful in optoelectronics .

Challenges: Low aqueous solubility and off-target effects necessitate structural optimization, such as introducing polar substituents .

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